Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate
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Overview
Description
Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate is an organic compound with a complex structure that includes an amino group, a bromobenzyl group, and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-hydroxybenzoic acid and 4-bromobenzyl bromide.
Esterification: The carboxylic acid group of 5-amino-2-hydroxybenzoic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 5-amino-2-hydroxybenzoate.
O-Alkylation: The hydroxyl group of methyl 5-amino-2-hydroxybenzoate is then alkylated with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: The major product would be the nitro derivative.
Reduction: The major product would be the corresponding amine.
Hydrolysis: The major product would be 5-amino-2-((4-bromobenzyl)oxy)benzoic acid.
Scientific Research Applications
Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and inhibition due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the amino group can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromobenzoate: Similar structure but lacks the benzyl ether linkage.
Methyl 5-bromo-2-((4-methylphenyl)sulfonyl)amino)benzoate: Contains a sulfonyl group instead of an amino group.
Methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate: Contains a pyrrole ring instead of a benzyl ether linkage.
Uniqueness
Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate is unique due to the presence of both an amino group and a bromobenzyl ether linkage, which can confer specific reactivity and binding properties not found in similar compounds.
Biological Activity
Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a bromobenzyl moiety and an amino group, which contribute to its unique chemical reactivity. The presence of the ester linkage allows for hydrolysis, releasing active components that can exert various biological effects.
The compound's biological activity is largely attributed to its ability to interact with specific molecular targets within biological systems. The bromobenzyl group can engage with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. This interaction is crucial for its therapeutic effects, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. Comparative studies show that it may outperform traditional antibiotics against certain resistant strains .
Anticancer Potential
The compound has shown promise in cancer research, particularly through its ability to induce apoptosis in cancer cells. In vitro studies have reported that it can effectively inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism involves the disruption of microtubule dynamics and induction of cell cycle arrest at the G2/M phase .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited an IC50 value of 0.56 mM against Staphylococcus aureus, indicating potent antibacterial activity compared to control compounds.
- Anticancer Activity : In a recent investigation, the compound was tested on A549 lung cancer cells, where it reduced cell viability by 70% at a concentration of 10 µM over 48 hours. Molecular docking studies suggested strong binding affinity to the active site of tubulin, corroborating its role as a microtubule inhibitor .
- Mechanistic Insights : Further analysis revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) |
---|---|---|---|
This compound | Structure | 0.56 mM against S. aureus | 10 µM against A549 |
Methyl-2-amino-4-bromobenzoate | Similar without bromobenzyl | 0.85 mM against S. aureus | 15 µM against A549 |
2-((4-Bromobenzyl)oxy)benzaldehyde | Aldehyde instead of ester | 0.70 mM against E. coli | Not tested |
This table highlights the comparative efficacy of this compound against similar compounds, showcasing its superior antimicrobial and anticancer activities.
Properties
Molecular Formula |
C15H14BrNO3 |
---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
methyl 5-amino-2-[(4-bromophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H14BrNO3/c1-19-15(18)13-8-12(17)6-7-14(13)20-9-10-2-4-11(16)5-3-10/h2-8H,9,17H2,1H3 |
InChI Key |
BQNUBCDCZDDEDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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